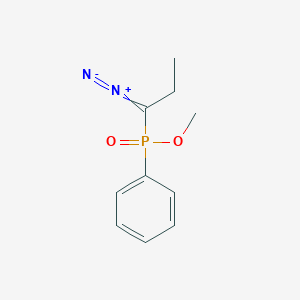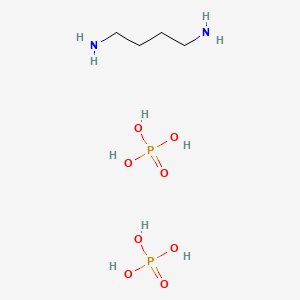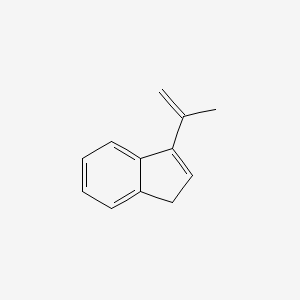
3-(Prop-1-en-2-yl)-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Prop-1-en-2-yl)-1H-indene is an organic compound that belongs to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring The compound this compound is characterized by the presence of a prop-1-en-2-yl group attached to the third carbon of the indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-1-en-2-yl)-1H-indene can be achieved through several synthetic routes. One common method involves the alkylation of indene with prop-1-en-2-yl halides under basic conditions. The reaction typically takes place in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of indene, making it more nucleophilic and reactive towards the alkyl halide.
Another approach involves the use of transition metal-catalyzed coupling reactions. For instance, the palladium-catalyzed Heck reaction can be employed to couple indene with prop-1-en-2-yl halides, resulting in the formation of this compound. This method offers the advantage of mild reaction conditions and high selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the desired product. Additionally, the implementation of green chemistry principles, such as the use of renewable starting materials and environmentally benign solvents, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-1-en-2-yl)-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond in the prop-1-en-2-yl group to a single bond, yielding the saturated derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated indene derivatives.
Scientific Research Applications
3-(Prop-1-en-2-yl)-1H-indene has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antiproliferative and antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Prop-1-en-2-yl)-1H-indene depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The compound’s interaction with molecular targets can trigger signaling pathways that result in the desired biological response.
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: A compound with a similar prop-1-en-2-yl group but a different core structure (azetidinone instead of indene).
3-allylazetidin-2-one: Another azetidinone derivative with an allyl group.
3-(buta-1,3-dien-1-yl)azetidin-2-one: An azetidinone derivative with a buta-1,3-dien-1-yl group.
Uniqueness
3-(Prop-1-en-2-yl)-1H-indene is unique due to its indene core structure, which imparts distinct chemical and physical properties compared to azetidinone derivatives. The indene moiety provides a rigid bicyclic framework that can influence the compound’s reactivity and interaction with molecular targets. Additionally, the presence of the prop-1-en-2-yl group enhances the compound’s versatility in undergoing various chemical transformations.
Properties
CAS No. |
63927-10-6 |
|---|---|
Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3-prop-1-en-2-yl-1H-indene |
InChI |
InChI=1S/C12H12/c1-9(2)11-8-7-10-5-3-4-6-12(10)11/h3-6,8H,1,7H2,2H3 |
InChI Key |
KXPJRIWEWHGKBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CCC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-Chlorophenyl)sulfanyloctyl]imidazole;oxalic acid](/img/structure/B14502059.png)
![2-Butenedioic acid, 2-[(4-methylphenyl)thio]-, dimethyl ester, (Z)-](/img/structure/B14502063.png)
![4-[(E)-(2,6-Diamino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14502069.png)
![11,12-Dihydro-1H-benzo[f]pyrimido[2,1-a]isoquinoline-1,3(2H)-dione](/img/structure/B14502077.png)
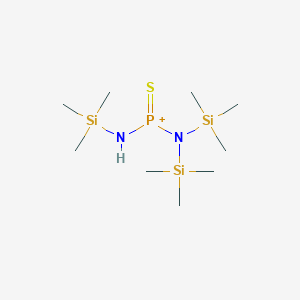



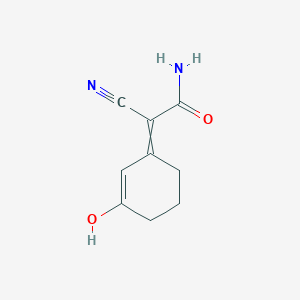
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate](/img/structure/B14502101.png)
